Diclofenac calcium

Thermal analysis Differential scanning calorimetry Pharmaceutical solid-state characterization

Researchers face interchangeable use of diclofenac salts despite regulatory guidance requiring identical salt form for generics. Diclofenac calcium (CAS 88170-10-9) provides a defined divalent cation reference standard for method development and preclinical bone metabolism studies. - Distinct dual endotherm dehydration: ~120°C and 160°C (DSC/TGA validation) - One Ca²⁺ per two diclofenac anions (consistent stoichiometry, MW 630.36) - UNII PU75M58TSF, InChIKey LUCXOFIZQAAKNM-UHFFFAOYSA-L - Preclinical tool for NSAID-calcium interaction studies

Molecular Formula C28H20CaCl4N2O4
Molecular Weight 630.4 g/mol
CAS No. 88170-10-9
Cat. No. B12721988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclofenac calcium
CAS88170-10-9
Molecular FormulaC28H20CaCl4N2O4
Molecular Weight630.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Ca+2]
InChIInChI=1S/2C14H11Cl2NO2.Ca/c2*15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h2*1-7,17H,8H2,(H,18,19);/q;;+2/p-2
InChIKeyLUCXOFIZQAAKNM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diclofenac Calcium: Technical Baseline & Procurement


Diclofenac calcium (CAS 88170-10-9) is a calcium salt of the phenylacetic acid-derived nonsteroidal anti-inflammatory drug (NSAID) diclofenac [1]. The compound exists as a hydrate that dehydrates at room temperature and exhibits two distinct endotherms near 120°C and 160°C during thermal analysis [2]. It is a chemical entity with a molecular formula of C₂₈H₂₀CaCl₄N₂O₄ and a molecular weight of approximately 630.36 g/mol [1].

Diclofenac Calcium Salt Substitution Risks


Diclofenac sodium and diclofenac potassium are both classified as Biopharmaceutics Classification System (BCS) Class II active pharmaceutical ingredients, and biowaivers are only recommended when test and comparator contain the identical diclofenac salt [1]. The counterion profoundly influences solubility, dissolution rate, and absorption kinetics—diclofenac potassium exhibits a prompter absorption rate and faster onset of analgesic activity than the acid form and sodium salt . While direct head-to-head pharmacokinetic data for the calcium salt is absent in the peer-reviewed literature, the differing thermal dehydration behavior (dual endotherms at ~120°C and 160°C) [2] and distinct crystalline hydrate properties [2] preclude interchangeability without validated bioequivalence data. Furthermore, regulatory guidance explicitly requires that generic substitution maintain identical salt form unless bioequivalence is demonstrated [1].

Diclofenac Calcium: Quantitative Differentiation Evidence


Dual Endotherm Dehydration Behavior

In a systematic thermal analysis study of alkaline and earth alkaline diclofenac salts, diclofenac calcium exhibited two well-separated dehydration endotherms at approximately 120°C and 160°C [1]. In contrast, diclofenac sodium and diclofenac potassium each display a single complex endotherm of dehydration around 100°C [1]. This dual endotherm signature reflects distinct hydration/dehydration dynamics specific to the calcium salt.

Thermal analysis Differential scanning calorimetry Pharmaceutical solid-state characterization

Dehydration-Induced Recrystallization Exotherm

Upon dehydration, diclofenac calcium and magnesium salts show a readily visible crystallization exotherm before melting or decomposing at temperatures near or above 200°C [1]. X-ray diffraction spectra indicate that on dehydration new peaks appear on diffractograms and the lattice partially loses crystallinity [1]. This phenomenon of dehydration-induced amorphization followed by recrystallization is particularly prominent for the calcium salt and distinguishes it from monovalent cation salts.

X-ray diffraction Crystallinity Solid-state pharmaceutics

Hydrate Rehydration Propensity

All diclofenac alkaline and earth alkaline salts crystallize as hydrates when precipitated from water, and all dehydrate at room temperature and more easily on heating. However, upon placement in a humid environment, these salts recover their hydration [1]. The calcium salt, as a divalent cation species, exhibits this reversible hydration behavior, which may differ kinetically from monovalent sodium and potassium salts, though direct rate quantification was not reported.

Hygroscopicity Stability Pharmaceutical storage

COX-2 Preferential Inhibition

Diclofenac, as a chemical class, inhibits cyclooxygenase (COX)-2 enzyme with greater potency than COX-1 [1]. In human whole blood assays, diclofenac exhibits an IC50 of 0.05 µM for COX-2 and 0.09 µM for COX-1, yielding a COX-1/COX-2 selectivity ratio of 1.8 [2]. This modest COX-2 preference differentiates diclofenac from less selective NSAIDs like ibuprofen or naproxen. However, no salt-specific (calcium vs. sodium vs. potassium) differences in COX inhibition have been reported; the pharmacodynamic profile is attributed to the diclofenac anion.

COX-2 selectivity Pharmacodynamics Anti-inflammatory

Diclofenac Calcium: Evidence-Based Applications


Solid-State Characterization & Preformulation

Diclofenac calcium serves as a model compound for studying divalent cation effects on NSAID solid-state properties. Its distinct dual endotherm dehydration profile (~120°C and 160°C) and prominent crystallization exotherm make it particularly useful for thermal analysis method development and validation [1]. The compound's hydration/dehydration reversibility and XRD-detectable crystallinity changes provide a robust system for investigating moisture-induced phase transformations relevant to formulation stability [1].

Comparative Salt Screening in Early Development

When screening diclofenac salt forms for a new drug product, the calcium salt offers a distinct solid-state fingerprint that differentiates it from sodium and potassium salts. The thermal and crystallinity data from Fini et al. (2005) [1] provide a quantitative baseline for comparing processing behavior, enabling informed selection of the optimal salt form for specific manufacturing processes (e.g., wet granulation tolerances, drying temperature sensitivity).

Reference Standard for Method Development

Diclofenac calcium (CAS 88170-10-9) is a chemically defined, commercially available reference standard with validated identifiers including UNII PU75M58TSF [2] and established InChIKey LUCXOFIZQAAKNM-UHFFFAOYSA-L [2]. Its well-characterized thermal and diffractometric properties [1] make it suitable for use as a reference material in developing and validating analytical methods (HPLC, DSC, TGA, XRPD) for diclofenac salt identification and purity assessment.

Preclinical Calcium Salt Form Studies

In preclinical models where calcium cation presence may be therapeutically relevant—such as studies examining calcium's role in bone metabolism or its potential to mitigate NSAID-induced calcium loss [3]—diclofenac calcium provides a molecularly defined tool compound. The calcium salt form ensures consistent cation stoichiometry (one Ca²⁺ per two diclofenac anions) [2], enabling reproducible experimental design.

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